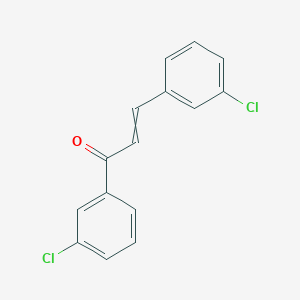![molecular formula C18H11BrN2O B14656767 2-[5-(4-Bromophenyl)furan-2-yl]quinoxaline CAS No. 53105-71-8](/img/structure/B14656767.png)
2-[5-(4-Bromophenyl)furan-2-yl]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(4-Bromophenyl)furan-2-yl]quinoxaline is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a quinoxaline core substituted with a furan ring and a bromophenyl group
Méthodes De Préparation
The synthesis of 2-[5-(4-Bromophenyl)furan-2-yl]quinoxaline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide, catalyzed by palladium. The reaction conditions are generally mild and tolerant of various functional groups . The synthetic route involves the coupling of 5-(4-bromophenyl)furan-2-boronic acid with a quinoxaline derivative under palladium catalysis . Industrial production methods may involve optimizing this reaction for scale-up, ensuring high yields and purity.
Analyse Des Réactions Chimiques
2-[5-(4-Bromophenyl)furan-2-yl]quinoxaline undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Besides Suzuki–Miyaura coupling, it can also participate in other palladium-catalyzed coupling reactions such as Heck and Sonogashira couplings.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-[5-(4-Bromophenyl)furan-2-yl]quinoxaline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: This compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Mécanisme D'action
The mechanism by which 2-[5-(4-Bromophenyl)furan-2-yl]quinoxaline exerts its effects involves interactions with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-[5-(4-Bromophenyl)furan-2-yl]quinoxaline can be compared with other similar compounds such as:
- 2-[5-(4-Chlorophenyl)furan-2-yl]quinoxaline
- 2-[5-(4-Methoxyphenyl)furan-2-yl]quinoxaline
- 2-[5-(4-Nitrophenyl)furan-2-yl]quinoxaline
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interactions in chemical and biological systems .
Propriétés
Numéro CAS |
53105-71-8 |
|---|---|
Formule moléculaire |
C18H11BrN2O |
Poids moléculaire |
351.2 g/mol |
Nom IUPAC |
2-[5-(4-bromophenyl)furan-2-yl]quinoxaline |
InChI |
InChI=1S/C18H11BrN2O/c19-13-7-5-12(6-8-13)17-9-10-18(22-17)16-11-20-14-3-1-2-4-15(14)21-16/h1-11H |
Clé InChI |
WBUPXMJWXYCIAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(O3)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


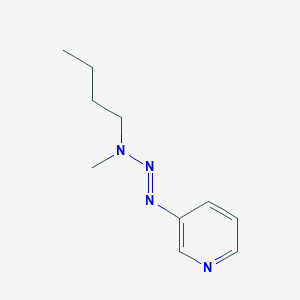
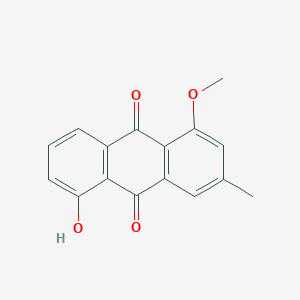

![O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate](/img/structure/B14656712.png)
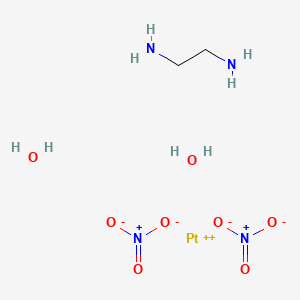
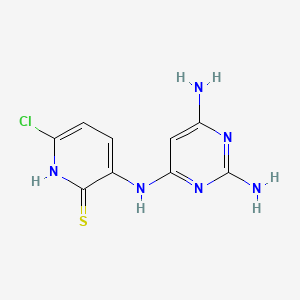
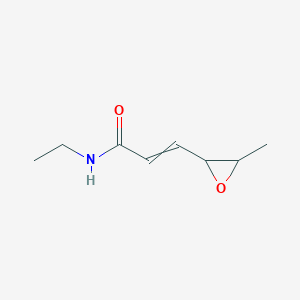
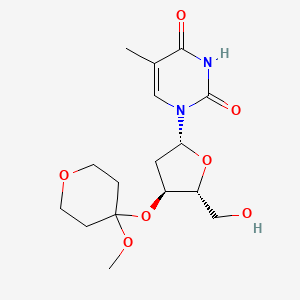
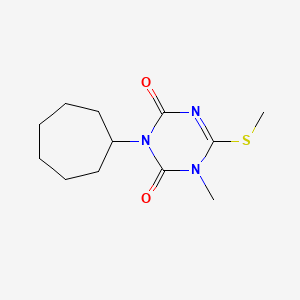

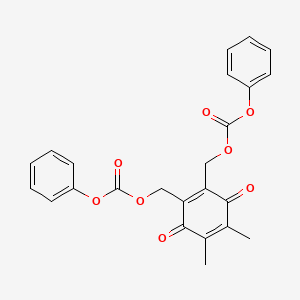
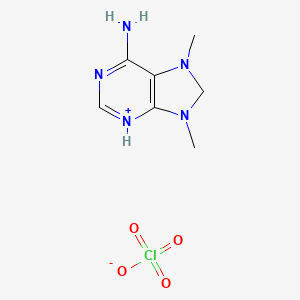
methanone](/img/structure/B14656768.png)
